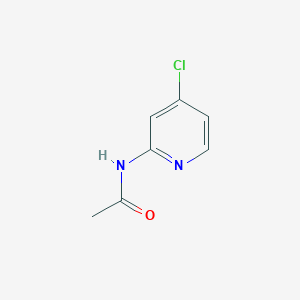

N-(4-Chloropyridin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-chloropyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPAEYIAUBBKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628624 | |

| Record name | N-(4-Chloropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245056-66-0 | |

| Record name | N-(4-Chloropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(4-Chloropyridin-2-yl)acetamide

Abstract

N-(4-Chloropyridin-2-yl)acetamide is a substituted pyridine derivative of significant interest in contemporary chemical research, particularly within the fields of medicinal chemistry and drug development. Its structure, featuring a reactive chloropyridine core coupled with an acetamide group, makes it a versatile synthetic intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive technical overview of its core properties, reliable synthetic methodologies, and established applications, designed for researchers, chemists, and drug development professionals. We will delve into its structural elucidation via modern spectroscopic techniques, provide a detailed and reproducible experimental protocol for its synthesis, and explore its role as a key building block in the development of targeted therapeutics.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research. This compound is a solid at room temperature, and its identity and purity are unequivocally confirmed through a combination of spectroscopic methods.

Core Chemical Structure and Properties

The molecule consists of a pyridine ring substituted at the 2-position with an acetamide group (-NHCOCH₃) and at the 4-position with a chlorine atom. This arrangement of functional groups dictates its reactivity and potential as a scaffold in chemical synthesis.

The structural and key physicochemical data are summarized below:

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Acetamido-4-chloropyridine | [1] |

| CAS Number | 245056-66-0 | [1][2] |

| Molecular Formula | C₇H₇ClN₂O | [1][2] |

| Molecular Weight | 170.59 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 134-138 °C | |

| Solubility | Soluble in methanol, chloroform, and ethyl acetate. Sparingly soluble in water. |

Structural Analysis

The confirmation of the this compound structure is a critical quality control step following synthesis. The causality behind spectral interpretation is key to this validation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical solvent like CDCl₃, the proton spectrum would exhibit characteristic signals. A singlet around δ 2.2 ppm corresponds to the three protons of the methyl group (-CH₃). The aromatic region would show three distinct signals for the pyridine ring protons. The proton at the 5-position (adjacent to the chloro and amino groups) would appear as a doublet, while the protons at the 3- and 6-positions would also show their respective couplings. A broad singlet, typically further downfield, represents the amide proton (-NH).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides further confirmation, showing distinct peaks for the methyl carbon, the carbonyl carbon of the amide, and the five unique carbons of the chloropyridine ring.

-

IR (Infrared) Spectroscopy: The IR spectrum is invaluable for identifying the key functional groups. A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the secondary amide. A sharp peak in the region of 3250-3350 cm⁻¹ indicates the N-H stretch of the amide group.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak [M]⁺ at m/z ≈ 170 and a characteristic [M+2]⁺ peak at m/z ≈ 172 with an intensity ratio of approximately 3:1, which is the isotopic signature of a molecule containing one chlorine atom.

Synthesis and Mechanistic Insights

The most common and reliable method for preparing this compound is through the direct acylation of its corresponding amine precursor, 2-Amino-4-chloropyridine.

Synthetic Route: Acylation of 2-Amino-4-chloropyridine

This reaction involves the nucleophilic attack of the amino group of 2-Amino-4-chloropyridine on an acylating agent, typically acetic anhydride or acetyl chloride.

Caption: Synthesis workflow for this compound.

Mechanistic Considerations

The choice of reagents and conditions is dictated by the reaction mechanism. The nitrogen of the amino group on the pyridine ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating acetate as a leaving group.

A non-nucleophilic base, such as pyridine or triethylamine, is often included. Its role is crucial: it neutralizes the acetic acid byproduct formed during the reaction.[3] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction, thereby driving the equilibrium towards the desired amide product.

Experimental Protocol: A Self-Validating System

This protocol provides a detailed, step-by-step methodology for synthesis and validation.

Materials:

-

2-Amino-4-chloropyridine (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Pyridine (Anhydrous, as solvent and base)

-

Deionized Water

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Amino-4-chloropyridine (1.0 eq).

-

Solvent Addition: Add anhydrous pyridine via syringe. Stir the mixture at room temperature until the starting material fully dissolves.

-

Reagent Addition: Cool the flask to 0 °C using an ice bath. Add acetic anhydride (1.2 eq) dropwise over 15 minutes. Causality Note: The slow, cooled addition is to control the exothermic nature of the acylation reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexanes mobile phase until the starting amine spot is consumed.

-

Workup: Once complete, carefully pour the reaction mixture into a beaker of ice water. This will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove excess pyridine and acetic acid.

-

Purification: Recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture, to yield the final product as a white crystalline solid.

-

Validation: Dry the purified product under vacuum. Confirm its identity and purity (>98%) using ¹H NMR, IR, and melting point analysis as described in Section 1.2.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in the strategic placement of its functional groups, which allows for further chemical modifications. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SₙAr), and the amide group can be hydrolyzed or otherwise modified.

Role in Medicinal Chemistry

This compound serves as a key building block for the synthesis of biologically active molecules. The 2-acetamidopyridine scaffold is a common feature in many pharmaceutical agents. The 4-chloro position provides a convenient handle to introduce diverse functionalities, enabling the exploration of a wide chemical space during drug discovery campaigns. For instance, it can be a precursor in the synthesis of more complex heterocyclic systems which are often pursued for their potential as kinase inhibitors or receptor modulators.[4]

Precursor to Other Synthetic Intermediates

This compound is a precursor for synthesizing other useful pyridine derivatives. The chlorine can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) to generate a library of 4-substituted-2-acetamidopyridines. This modular approach is highly efficient in lead optimization phases of drug development.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

Hazard Summary: This compound is an irritant. Avoid contact with eyes, skin, and clothing. Avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling.

-

Handling: Use in a well-ventilated area or a chemical fume hood.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[5]

Conclusion and Future Outlook

This compound is a fundamentally important molecule whose utility is well-established in synthetic organic and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its chloro- and acetamido- groups ensure its continued use as a valuable building block. Future applications will likely see this intermediate incorporated into the synthesis of novel targeted protein degraders and covalent inhibitors, areas of intense current interest in drug discovery. The continued exploration of new reactions to modify the pyridine core will further expand its utility for researchers and scientists pushing the boundaries of chemical synthesis and therapeutic innovation.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22832129, this compound. Available at: [Link]

-

CP Lab Safety (n.d.). This compound, min 98%. Available at: [Link]

- Google Patents (n.d.). Process for preparing 2-amino-5-chloropyridine.

-

Pearson+ (n.d.). What is the role of pyridine in the acylation of amino acids?. Available at: [Link]

-

AcrosPharmatech (n.d.). 6-Chloro-2-isopropyl-1H-benzo[d]imidazole. Available at: [Link]

- Google Patents (n.d.). Monocyclic pyridine derivative.

Sources

- 1. This compound | C7H7ClN2O | CID 22832129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 4. WO2014129477A1 - Monocyclic pyridine derivative - Google Patents [patents.google.com]

- 5. 6-Chloro-2-isopropyl-1H-benzo[d]imidazole [acrospharmatech.com]

An In-depth Technical Guide to the Synthesis of N-(4-Chloropyrin-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Intermediate

N-(4-Chloropyridin-2-yl)acetamide is a key building block in the landscape of medicinal chemistry and agrochemical synthesis.[1] Its structural features, particularly the reactive sites on the pyridine ring, make it a valuable precursor for the development of a wide range of more complex molecules.[1][2] This guide provides a comprehensive overview of its synthesis, focusing on the most common and efficient laboratory-scale methodology, and is intended to equip researchers with the practical knowledge required for its successful preparation and characterization. The molecule is of particular interest as an intermediate in the synthesis of kinase inhibitors for potential cancer therapies, as well as in the creation of novel herbicides and plant growth regulators.[1]

The Core Synthesis: Acylation of 2-Amino-4-chloropyridine

The most direct and widely employed method for the synthesis of this compound is the N-acylation of 2-amino-4-chloropyridine.[3] This reaction involves the treatment of the starting amine with an acetylating agent, typically acetic anhydride or acetyl chloride. The underlying mechanism is a nucleophilic acyl substitution, where the amino group of 2-amino-4-chloropyridine attacks the electrophilic carbonyl carbon of the acetylating agent.

Reaction Scheme:

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| 2-Amino-4-chloropyridine | 128.56 | 5.0 g | 1.0 |

| Acetic Anhydride | 102.09 | 4.4 mL | 1.2 |

| Pyridine | 79.10 | 20 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 2-amino-4-chloropyridine in 20 mL of pyridine. Stir the mixture at room temperature until the solid is completely dissolved.

-

Addition of Acetylating Agent: To the stirred solution, slowly add 4.4 mL of acetic anhydride dropwise over a period of 10-15 minutes. An exothermic reaction may be observed. Maintain the temperature below 40°C, using a water bath if necessary.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).

-

Workup: Once the reaction is complete, pour the mixture into 100 mL of cold deionized water. A precipitate of the crude product should form.

-

Isolation: Collect the solid product by vacuum filtration and wash it with several portions of cold deionized water to remove excess pyridine and acetic acid.

-

Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield a white to off-white crystalline solid.[4]

Causality Behind Experimental Choices

-

Choice of Acetylating Agent: Acetic anhydride is often preferred over acetyl chloride for its lower reactivity and ease of handling. Acetyl chloride is more reactive and generates hydrochloric acid as a byproduct, which can be more challenging to neutralize.

-

Role of Pyridine: Pyridine serves a dual purpose in this reaction. It acts as a solvent to dissolve the starting materials and, more importantly, as a base to neutralize the acetic acid (or hydrochloric acid) generated during the reaction.[5] This neutralization is crucial as it drives the reaction to completion.

-

Importance of Temperature Control: While the reaction is typically conducted at room temperature, controlling the initial exotherm during the addition of acetic anhydride is important to prevent the formation of side products.

-

Aqueous Workup: The addition of water serves to precipitate the product, which has low solubility in water, and to dissolve the pyridinium acetate salt, facilitating its removal.

Characterization of this compound

Accurate characterization of the final product is essential to confirm its identity and purity.

Physical Properties:

| Property | Value |

| Molecular Formula | C₇H₇ClN₂O[6] |

| Molecular Weight | 170.59 g/mol [6] |

| Melting Point | 130 - 132 °C[7] |

| Appearance | Off-white to brown solid[7] |

Spectroscopic Data:

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals for this compound would include a singlet for the methyl protons, and distinct signals for the protons on the pyridine ring.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. Key signals would correspond to the carbonyl carbon, the methyl carbon, and the carbons of the pyridine ring.

-

IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying functional groups. Characteristic peaks would include a strong carbonyl (C=O) stretch around 1680 cm⁻¹ and an N-H stretch around 3200-3400 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The EIMS (Electron Ionization Mass Spectrometry) analysis would show a molecular ion peak (M+) at m/z of approximately 170.6.[8]

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

2-Amino-4-chloropyridine: Harmful if swallowed and may cause skin and eye irritation.[7][9]

-

Acetic Anhydride: Flammable, corrosive, and causes severe skin burns and eye damage.[10][11][12][13][14] It is also harmful if swallowed or inhaled.[10][11][14]

-

Pyridine: A flammable liquid and vapor that is harmful if swallowed, in contact with skin, or if inhaled.[5][15][16][17][18] It can also cause skin irritation.[5][16]

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of this compound via the acylation of 2-amino-4-chloropyridine is a robust and reliable method for producing this valuable intermediate. By understanding the underlying chemical principles and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize this compound for their drug discovery and development endeavors.

References

-

PubChem. N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide. National Center for Biotechnology Information. [Link]

-

Carl ROTH. Pyridine Safety Data Sheet. [https://www.carlroth.com/medias/SDB-CP07-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTE2NjZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oYjYvaDljLzkwNzU5NDM2MzA4Nzgu cGRmfDk3YjYxYmY3YjRjYjQ5ZTM3YjQ2YjE5YjYyZDY1YjYyZWIwYjY5YjU5YjYwYjQ4YjY5YjYwYjQ4YjY5YjYw]([Link] cGRmfDk3YjYxYmY3YjRjYjQ5ZTM3YjQ2YjE5YjYyZDY1YjYyZWIwYjY5YjU5YjYwYjQ4YjY5YjYwYjQ4YjY5YjYw)

-

Penta Chemicals. Pyridine Safety Data Sheet. [Link]

-

Carl ROTH. Acetic acid anhydride Safety Data Sheet. [https://www.carlroth.com/medias/SDB-CP28-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTE2NjZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oYjYvaDljLzkwNzU5NDM2MzA4Nzgu cGRmfDk3YjYxYmY3YjRjYjQ5ZTM3YjQ2YjE5YjYyZDY1YjYyZWIwYjY5YjU5YjYwYjQ4YjY5YjYwYjQ4YjY5YjYw]([Link] cGRmfDk3YjYxYmY3YjRjYjQ5ZTM3YjQ2YjE5YjYyZDY1YjYyZWIwYjY5YjU5YjYwYjQ4YjY5YjYwYjQ4YjY5YjYw)

-

Valudor Products. Safety Data Sheet: acetic anhydride. [Link]

-

Lab Alley. Pyridine Safety Data Sheet. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubMed Central. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. [Link]

-

MySkinRecipes. This compound. [Link]

- Google Patents.

-

PubChem. 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. [Link]

-

Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. [Link]

-

SpectraBase. N-(4-chlorophenyl)acetamide - Optional[15N NMR] - Chemical Shifts. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Amino-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. carlroth.com [carlroth.com]

- 6. This compound | C7H7ClN2O | CID 22832129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com [carlroth.com]

- 13. valudor.com [valudor.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. media.laballey.com [media.laballey.com]

- 18. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

The Strategic Intermediate: A Technical Guide to N-(4-Chloropyridin-2-yl)acetamide

This guide provides an in-depth technical overview of N-(4-Chloropyridin-2-yl)acetamide (CAS No. 245056-66-0), a pivotal synthetic intermediate in contemporary drug discovery and agrochemical development. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's physicochemical properties, provides a robust synthetic protocol with mechanistic insights, outlines comprehensive analytical methodologies for quality control, and discusses its strategic application as a molecular scaffold.

Introduction: The Versatility of a Substituted Pyridine

This compound belongs to a class of substituted pyridines that serve as crucial building blocks in the synthesis of complex, biologically active molecules.[1][2] The strategic placement of the chloro and acetamido groups on the pyridine ring offers multiple reaction handles for further chemical modification. The pyridine core itself is a well-established pharmacophore found in numerous approved drugs. This compound's utility is particularly pronounced in the development of kinase inhibitors for oncology, where the pyridine scaffold can effectively interact with the hinge region of the enzyme's ATP-binding pocket.[1][3] Its application also extends to the synthesis of novel herbicides and plant growth regulators.[1]

Physicochemical & Structural Characteristics

A comprehensive understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and for ensuring proper handling and storage.

| Property | Value | Source |

| CAS Number | 245056-66-0 | [1][4] |

| Molecular Formula | C₇H₇ClN₂O | [1][4] |

| Molecular Weight | 170.59 g/mol | [4] |

| Boiling Point | 356°C | [1] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Acetamido-4-chloropyridine | [4] |

| Storage Conditions | 2-8°C, in a cool, dry, well-ventilated area | [1][5] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most efficiently achieved through the acylation of its corresponding amine precursor, 2-Amino-4-chloropyridine. The following protocol is a robust and scalable method derived from established procedures for the acylation of 2-aminopyridines.[6]

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic acyl substitution. The amino group of 2-Amino-4-chloropyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. A base, such as pyridine, is employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Dichloromethane is an excellent solvent choice due to its inertness and ability to dissolve the starting materials.

Step-by-Step Synthesis Protocol

Materials:

-

2-Amino-4-chloropyridine (1.0 eq)

-

Acetyl Chloride (1.3 eq)

-

Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

To a solution of 2-Amino-4-chloropyridine (1 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (approx. 10 mL per gram of starting amine) under an inert atmosphere (e.g., Nitrogen or Argon), add acetyl chloride (1.3 eq) dropwise at 0°C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude residue can be purified by washing with cold hexane to yield this compound as a solid. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Analytical Quality Control

Rigorous analytical testing is imperative to confirm the identity, purity, and quality of the synthesized this compound. The following methods provide a comprehensive characterization of the compound.

Spectroscopic Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amide proton, and the methyl protons of the acetyl group. The ¹³C NMR will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition, matching the molecular formula C₇H₇ClN₂O.[4]

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the standard for determining the purity of the compound.[7] A typical method would utilize a C18 column with a gradient elution of water and acetonitrile (both may contain 0.1% trifluoroacetic acid or formic acid). Purity is determined by the area percentage of the main peak.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For assessing volatile impurities, GC-MS can be a valuable tool, although derivatization might be necessary depending on the compound's volatility and thermal stability.[8]

Quality Control Workflow

Caption: Comprehensive quality control workflow for compound validation.

Applications in Drug Discovery and Development

While this compound itself is not typically the final active pharmaceutical ingredient (API), its role as a key intermediate is of paramount importance. The chemical architecture of this molecule provides a versatile platform for generating libraries of compounds for high-throughput screening.

Scaffold for Kinase Inhibitors

The 2-acetamidopyridine moiety is a privileged scaffold in the design of kinase inhibitors. The amide NH can act as a hydrogen bond donor, and the pyridine nitrogen as a hydrogen bond acceptor, mimicking the interactions of ATP's adenine ring with the kinase hinge region. The chlorine atom at the 4-position serves as a convenient point for modification, typically via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various substituents to explore the solvent-exposed region of the ATP-binding site and enhance potency and selectivity.[1][2]

Intermediate in Agrochemical Synthesis

In the field of agrochemicals, substituted pyridines are integral to the synthesis of modern herbicides and fungicides.[1] The specific substitution pattern of this compound can be exploited to construct molecules that interfere with essential biological pathways in weeds or pathogenic fungi, while ideally exhibiting low toxicity to crops and the environment.[9]

Conclusion

This compound (CAS No. 245056-66-0) is a high-value synthetic intermediate with significant applications in the pharmaceutical and agrochemical industries. Its straightforward synthesis from commercially available starting materials, coupled with its versatile chemical functionality, makes it an indispensable tool for medicinal and process chemists. The robust synthetic and analytical protocols detailed in this guide provide a self-validating framework for the production and quality control of this compound, empowering researchers to accelerate the development of novel, impactful chemical entities.

References

-

Bühler, S., Schollmeyer, D., Albrecht, W., & Laufer, S. (2010). N-(4-Chloro-pyridin-2-yl)-N-(4-methyl-phenyl-sulfon-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3320. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Acros Pharmatech. (n.d.). This compound. [Link]

-

PubMed. (2010). N-(4-Chloro-pyridin-2-yl)-N-(4-methyl-phenyl-sulfon-yl)acetamide. [Link]

-

ResearchGate. (2010). The reaction of 4-chloropyridine with some amines. [Link]

-

PubChem. (n.d.). 2-Amino-4-chloropyridine. National Center for Biotechnology Information. [Link]

-

PubMed. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. [Link]

-

PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]

-

Elias, G., Mattson, E. D., & Little, J. E. (2012). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Analytical Methods, 4, 530-533. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. N-(4-methylpyridin-2-yl)acetamide | Research Chemical [benchchem.com]

- 4. This compound | C7H7ClN2O | CID 22832129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [acrospharmatech.com]

- 6. benchchem.com [benchchem.com]

- 7. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. pmda.go.jp [pmda.go.jp]

- 9. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Role and Implied Mechanism of Action of N-(4-Chloropyridin-2-yl)acetamide

Abstract

This technical guide provides a comprehensive analysis of N-(4-Chloropyridin-2-yl)acetamide, a key molecular intermediate in contemporary drug discovery. While not an active pharmaceutical ingredient itself, its structural framework is integral to the synthesis of potent and selective kinase inhibitors. This document elucidates the significance of the 2-acetamidopyridine scaffold, details the inferred mechanism of action based on the final therapeutic compounds, and presents the synthetic utility that positions it as a valuable tool for medicinal chemists. We will delve into the principles of ATP-competitive kinase inhibition and provide exemplary synthetic and biological protocols to offer a complete picture for researchers, scientists, and drug development professionals.

Introduction: Beyond a Simple Intermediate

This compound (CAS No. 245056-66-0) is a heterocyclic compound that has garnered significant interest not for its direct biological activity, but as a high-value starting material and building block.[1] Its primary application lies in the synthesis of advanced pharmaceutical agents, most notably in the development of kinase inhibitors for oncology.[1] The molecule's architecture is a prime example of a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets.

The core value of this compound stems from two key structural features: the 2-acetamidopyridine core and the chloro-substituent at the 4-position. The former provides a geometrically and electronically favorable arrangement for interacting with the ATP-binding pocket of protein kinases, while the latter serves as a versatile synthetic handle for molecular elaboration. This guide will deconstruct these features to explain the compound's utility and the mechanistic principles of the advanced molecules derived from it.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 245056-66-0 | [1] |

| Molecular Formula | C₇H₇ClN₂O | [1][2] |

| Molecular Weight | 170.6 g/mol | [1] |

| Primary Application | Synthetic intermediate for kinase inhibitors | [1] |

The Privileged Scaffold: 2-Acetamidopyridine in Kinase Inhibition

The 2-aminopyridine moiety, from which this compound is derived, is a well-established scaffold for designing kinase inhibitors.[3] Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. In many diseases, particularly cancer, kinases become dysregulated, leading to uncontrolled cell growth and proliferation. Therefore, inhibiting these enzymes is a proven therapeutic strategy.

The 2-acetamidopyridine structure is adept at targeting the ATP-binding site of kinases. Its efficacy is rooted in its ability to mimic the adenine moiety of ATP and form key hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme.

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring acts as a crucial hydrogen bond acceptor, interacting with the backbone amide protons of the hinge region. This interaction is a cornerstone of binding for many ATP-competitive inhibitors.

-

Acetamido Group: The amide N-H of the acetamido group typically serves as a hydrogen bond donor, forming a second critical interaction with the hinge region's backbone carbonyls. This two-point hydrogen bonding motif provides a strong anchor for the inhibitor within the active site.

This dual-interaction capability makes the 2-acetamidopyridine scaffold a highly effective anchor for building potent and selective kinase inhibitors.

Inferred Mechanism of Action: Competitive ATP Inhibition

Given that this compound's primary role is in the synthesis of kinase inhibitors, its "mechanism of action" is best understood through the lens of these final products. The vast majority of these are ATP-competitive inhibitors, meaning they bind to the kinase's active site and directly compete with the endogenous ATP substrate.

The inhibition process prevents the kinase from transferring a phosphate group to its downstream substrates, thereby interrupting the signaling cascade. This is a powerful mechanism for halting the aberrant signaling that drives diseases like cancer.

Caption: ATP-competitive inhibition by a 2-acetamidopyridine-based drug.

Case Study: p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition

While direct synthesis of a specific drug from this compound is proprietary, the literature on structurally similar compounds provides a clear mechanistic blueprint. Derivatives of 2-acylaminopyridinyl imidazoles are known to be potent inhibitors of p38α MAPK.[4]

p38 MAPK is a key enzyme in the cellular response to inflammatory cytokines and stress.[4] Its over-activation is implicated in a host of inflammatory diseases. Inhibitors based on the 2-acylaminopyridine scaffold bind to the p38α active site, preventing the phosphorylation of downstream targets and thereby suppressing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4]

Synthetic Utility and Experimental Protocols

The true value of this compound for a medicinal chemist lies in its synthetic versatility. The chlorine atom at the C4 position is a key functional group that serves as a leaving group in nucleophilic aromatic substitution or, more commonly, as a handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, or Buchwald-Hartwig reactions.

These reactions allow for the precise and controlled installation of a wide variety of aryl or heteroaryl groups at the C4 position. This is critical for drug design, as the group at this position often projects into a region of the kinase active site known as the "hydrophobic region II," allowing chemists to fine-tune inhibitor potency and selectivity.[4]

Caption: Representative Suzuki-Miyaura cross-coupling workflow.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example based on standard procedures for compounds of this class and should be adapted and optimized for specific substrates.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq), and a base, typically aqueous sodium carbonate (2 M solution, 2.0-3.0 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).

-

Reaction Execution: Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-substituted-N-(pyridin-2-yl)acetamide derivative.

Conclusion

This compound represents a cornerstone intermediate in modern medicinal chemistry, particularly in the rational design of kinase inhibitors. While it lacks a direct mechanism of action, its intrinsic value is immense. The 2-acetamidopyridine core provides a robust, high-affinity anchor for binding within the ATP active site of kinases, functioning as a classic hinge-binder. The chloro-substituent offers a predictable and versatile site for synthetic elaboration, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles. Understanding the role and inferred mechanism of this compound provides critical insight into the design and synthesis of the next generation of targeted therapeutics.

References

- BenchChem. (2025).

- MySkinRecipes. (n.d.). This compound.

- BenchChem. (2025). Application Notes: The Role of 2-chloro-N-(pyridin-4-yl)acetamide in Kinase Inhibitor Synthesis. BenchChem.

- Bühler, S., Schollmeyer, D., Albrecht, W., & Laufer, S. (2010). N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3320.

- Ziegler, S., et al. (2009).

- BenchChem. (2025). Application Notes and Protocols: N-(4-Bromopyridin-2-yl)acetamide in the Synthesis of Kinase Inhibitors. BenchChem.

- BenchChem. (2025). N-(4-Bromopyridin-2-yl)

- Carbone, A., et al. (2013). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 18(1), 1145-1158.

- Ali, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4175.

- Foroumadi, A., et al. (2012). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 11(3), 835-841.

- Sciotti, R. J., et al. (2007). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 17(1), 173-177.

- Wrobleski, S. T., et al. (2003). Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. Bioorganic & Medicinal Chemistry Letters, 13(15), 2553-2556.

- PubChem. (n.d.). This compound.

- Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338.

- PubMed. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- ResearchGate. (2025). Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-flu orophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily.

- PubChem. (n.d.). 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide.

- Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters, 43, 128059.

- Ambeed. (n.d.). 220000-87-3 | 4-Chloro-N-methylpicolinamide | Sorafenib.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C7H7ClN2O | CID 22832129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2-Acylaminopyridin-4-ylimidazoles as p38 MAP kinase inhibitors: Design, synthesis, and biological and metabolic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N-(4-Chloropyridin-2-yl)acetamide in Organic Solvents

Introduction

N-(4-Chloropyridin-2-yl)acetamide is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[1] It serves as a crucial intermediate and building block in the synthesis of a variety of pharmaceutical agents, including kinase inhibitors for cancer therapy and compounds with potential antimicrobial and anti-inflammatory activities.[1] The efficiency of its use in synthesis, purification, and formulation is intrinsically linked to its solubility in various organic solvents. Understanding the solubility profile of this compound is therefore paramount for process optimization, reaction kinetics, and the development of viable drug delivery systems.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive publicly available quantitative data, this document synthesizes foundational chemical principles with established experimental methodologies to offer a robust framework for researchers, scientists, and drug development professionals. We will explore the molecular features governing its solubility and provide detailed protocols for its empirical determination.

Molecular Structure and Physicochemical Properties

To understand the solubility of this compound, a preliminary analysis of its molecular structure and computed physicochemical properties is essential.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O | [2][3] |

| Molecular Weight | 170.59 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 245056-66-0 | [2][3] |

| XLogP3 | 0.8 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

The structure, characterized by a substituted pyridine ring and an acetamide group, imparts a degree of polarity to the molecule. The presence of a hydrogen bond donor (the amide N-H) and multiple hydrogen bond acceptors (the amide oxygen and the two nitrogen atoms of the pyridine ring) suggests the potential for significant interactions with polar solvents. The XLogP3 value of 0.8 indicates a relatively balanced hydrophilic-lipophilic character, suggesting that the compound is unlikely to be extremely soluble in very nonpolar or very polar solvents, but will exhibit intermediate solubility in a range of organic media.

Sources

A Technical Guide to the Spectroscopic Profile of N-(4-Chloropyridin-2-yl)acetamide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of N-(4-Chloropyridin-2-yl)acetamide, a key intermediate in pharmaceutical and agrochemical research.[1] Given the limited availability of direct experimental spectra in public databases, this guide leverages established spectroscopic principles and data from closely related analogs to present a reliable, predicted spectroscopic profile. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's analytical signature for synthesis, quality control, and further research applications.

Introduction: The Significance of this compound

This compound belongs to the class of N-acylaminopyridines, a scaffold of significant interest in medicinal chemistry. The presence of a chloro-substituent on the pyridine ring and the acetamido group provides versatile handles for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules, including potential kinase inhibitors for therapeutic applications. Accurate spectroscopic characterization is paramount for verifying the identity, purity, and stability of this compound.

Synthesis of this compound: A Proposed Protocol

A reliable method for the synthesis of this compound is the acylation of 2-amino-4-chloropyridine with a suitable acetylating agent, such as acetyl chloride or acetic anhydride. The following protocol is based on established procedures for the acylation of aminopyridines.

Experimental Protocol:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-chloropyridine (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add acetyl chloride (1.1 eq.) dropwise. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The predicted chemical shifts are based on the analysis of its structural components and comparison with analogous compounds.[2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide distinct signals for the aromatic protons of the pyridine ring, the amide proton, and the methyl protons of the acetyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.2 | d | ~0.5 |

| H-5 | ~7.0 | dd | ~5.5, ~2.0 |

| H-6 | ~8.3 | d | ~5.5 |

| NH | ~8.5 | br s | - |

| CH₃ | ~2.2 | s | - |

Causality Behind Predictions:

-

H-6: This proton is adjacent to the electronegative nitrogen atom of the pyridine ring, causing it to be the most deshielded aromatic proton.

-

H-3: This proton is ortho to the electron-withdrawing acetamido group, leading to a downfield shift.

-

H-5: This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets.

-

NH: The amide proton is typically a broad singlet and its chemical shift can be concentration and solvent dependent.

-

CH₃: The methyl protons of the acetyl group will appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals corresponding to the carbon atoms of the pyridine ring, the carbonyl group, and the methyl group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-3 | ~114 |

| C-4 | ~149 |

| C-5 | ~120 |

| C-6 | ~148 |

| C=O | ~169 |

| CH₃ | ~24 |

Causality Behind Predictions:

-

C=O: The carbonyl carbon of the amide group is characteristically found at a downfield chemical shift.

-

C-2 and C-4: These carbons are attached to electronegative atoms (nitrogen and chlorine, respectively) and the acetamido group, resulting in significant deshielding.

-

C-6: This carbon, adjacent to the ring nitrogen, will also be deshielded.

-

C-3 and C-5: These carbons will appear at more upfield chemical shifts compared to the other ring carbons.

-

CH₃: The methyl carbon will be the most upfield signal.

NMR Experimental Workflow

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C=O, and C-Cl functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3250 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Amide I) | 1680 - 1660 | Strong |

| N-H Bend (Amide II) | 1550 - 1510 | Medium |

| C=C and C=N Stretch | 1600 - 1450 | Medium-Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Causality Behind Predictions:

-

N-H Stretch: The secondary amide N-H stretching vibration typically appears as a single, relatively sharp band in the specified region.

-

C=O Stretch (Amide I): This is one of the most intense and characteristic bands in the IR spectrum of an amide.

-

N-H Bend (Amide II): This band arises from a combination of N-H bending and C-N stretching vibrations.

-

C-Cl Stretch: The position of the C-Cl stretching vibration can be influenced by the electronic environment of the pyridine ring.

IR Spectroscopy Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded using an FT-IR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is collected prior to the sample measurement.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (170.02 g/mol for the ³⁵Cl isotope).

-

Isotopic Pattern: Due to the presence of chlorine, a characteristic M+2 peak at m/z 172.02 will be observed with an intensity of approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

-

Key Fragmentation Pathways:

-

Loss of ketene (CH₂=C=O) from the molecular ion to give a fragment at m/z 128.

-

Cleavage of the amide bond to generate the acetyl cation (CH₃CO⁺) at m/z 43 and the 2-amino-4-chloropyridine radical cation at m/z 128.

-

Mass Spectrometry Fragmentation Diagram

Caption: Predicted MS Fragmentation Pathway.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of this compound. By integrating fundamental spectroscopic principles with comparative data from analogous structures, a reliable analytical profile has been established. The provided protocols for synthesis and spectroscopic analysis offer a robust framework for researchers working with this important chemical intermediate. It is recommended that experimental data, once obtained, be compared with the predictions outlined in this guide to confirm the identity and purity of the synthesized compound.

References

- N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide. National Center for Biotechnology Information. PubChem Compound Summary for CID 14135547.

- 2-Chloropyridin-4-amine. National Center for Biotechnology Information. PubChem Compound Summary for CID 84432.

- This compound. National Center for Biotechnology Information. PubChem Compound Summary for CID 22832129.

- 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. PubChem Compound Summary for CID 53385738.

- 2-Amino-4-chloropyridine. National Center for Biotechnology Information. PubChem Compound Summary for CID 581866.

- Characterization of N-(2-Aminopyrimidin-4-yl)acetamide by ¹H and ¹³C NMR Spectroscopy. BenchChem.

- 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis. ChemicalBook.

- 4-Amino-2-Chloropyridine. SIELC Technologies.

- 4-Amino-2-chloropyridine 97%. Sigma-Aldrich.

- This compound. MySkinRecipes.

- 2-Amino-4-chloropyridine. Tokyo Chemical Industry (India) Pvt. Ltd.

- 2-Amino-4-chloropyridine. ChemicalBook.

- 4-Amino-2-chloropyridine. ChemicalBook.

- A Comparative Spectroscopic Analysis of 2-Acetamidopyridine and Its Isomers. BenchChem.

- 2-Acetamidopyridine. National Center for Biotechnology Information. PubChem Compound Summary for CID 72929.

- An In-depth Technical Guide on the Spectroscopic Data of 2-chloro-N-(pyridin-4-yl)acetamide. BenchChem.

- Calculated and experimental 13C NMR chemical shifts.

- 4-Amino-2-chloropyridine, 97%. Otto Chemie Pvt. Ltd.

- Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide. MDPI.

- Acetamide, N-(4-chlorophenyl)-. NIST WebBook.

- Comparison between experimental infrared spectrum of acetamide and...

- Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives.

- Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplic

- Acetamide, 2-chloro-N-(4-methylphenyl)-. NIST WebBook.

- 2-Amino-4-chloropyridine, 97%. Thermo Fisher Scientific.

- Acetamide. NIST WebBook.

- 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide. National Center for Biotechnology Information. PubChem Compound Summary for CID 670085.

Sources

biological activity of N-(4-Chloropyridin-2-yl)acetamide derivatives

An In-depth Technical Guide to the Biological Activity of N-(4-Chloropyridin-2-yl)acetamide Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile synthetic intermediate for the development of novel therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This guide synthesizes the current understanding of these activities, elucidating the underlying mechanisms of action, presenting key structure-activity relationship insights, and providing detailed experimental protocols for their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to be a definitive resource for harnessing the therapeutic potential of this privileged chemical structure.

The this compound Core: A Privileged Scaffold

The value of the this compound core lies in its unique combination of structural features. The pyridine ring is a common pharmacophore in numerous approved drugs, while the acetamide linker provides a hydrogen bond donor-acceptor system crucial for molecular recognition at biological targets. The chlorine atom at the C4 position is not merely a substituent; it is a key synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular diversity. This synthetic tractability allows for the systematic exploration of the chemical space around the core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.[2]

General Synthesis Pathway

The foundational scaffold is typically synthesized via the acylation of 2-amino-4-chloropyridine. The choice of acylating agent and reaction conditions can be modulated to achieve high yields and purity.

Caption: General synthetic route to the core scaffold.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of this compound have emerged as a promising class of anticancer agents, primarily through their action as kinase inhibitors and apoptosis inducers.[1][3]

Mechanism of Action: Kinase Inhibition & Apoptosis Induction

Many derivatives leverage the pyridine core to function as ATP-competitive kinase inhibitors.[2] The pyridine nitrogen acts as a crucial hinge-binding element in the ATP pocket of many kinases, which are frequently dysregulated in cancer. While specific targets vary with substitution, related 2-acylaminopyridinyl structures have shown potent inhibition of kinases like p38α MAPK, a key regulator of cellular stress and inflammatory responses implicated in cancer progression.[4]

Furthermore, certain acetamide-bearing heterocyclic compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved by activating the caspase cascade, a family of proteases that execute the apoptotic program.[3] Studies on related structures show activation of initiator caspase-9 and executioner caspase-3, suggesting that derivatives could trigger the intrinsic apoptotic pathway.[3][5]

Caption: Simplified intrinsic apoptosis pathway targeted by derivatives.

In Vitro Efficacy Data

The cytotoxic potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Derivative ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM)[5][6] |

| VIb-d (Analogue) | 5-Halo substitution | HeLa (Cervical) | 10.64 - 15.21 |

| Indazol-pyrimidine 4f | Indazole fusion | MCF-7 (Breast) | 1.629 |

| Indazol-pyrimidine 4i | Indazole fusion | MCF-7 (Breast) | 1.841 |

| Cisplatin (Control) | - | HeLa (Cervical) | 13.54 - 14.08 |

Note: Data is representative of related heterocyclic acetamide structures to illustrate potential efficacy.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a robust method for assessing the effect of compounds on cancer cell viability.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the test derivatives (e.g., 0.01 to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[5]

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[6]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Combating Bacterial Pathogens

The N-phenylacetamide moiety is present in several antimicrobial agents, and derivatives of the this compound core have shown promise in this area.[7][8]

Mechanism of Action: Disruption of Essential Bacterial Processes

While the precise mechanism for this specific class is under investigation, related structures, particularly fluoroquinolone-acetamide conjugates, are known to inhibit essential bacterial enzymes like DNA gyrase (topoisomerase II) and topoisomerase IV.[9] These enzymes are critical for DNA replication, repair, and segregation. Their inhibition leads to a rapid bactericidal effect. Gram-negative bacteria are typically more sensitive to DNA gyrase inhibition, while topoisomerase IV is the primary target in many Gram-positive bacteria.[9]

Antimicrobial Efficacy Data

The potency of antimicrobial compounds is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

| Derivative Class | Bacterial Strain | MIC (µg/mL)[7][10] |

| Acetamide 22 | S. pyogenes (Gram +) | 6.25 |

| Acetamide 24 | E. coli (Gram -) | 12.5 |

| Thiosemicarbazides | Gram-positive strains | 3.9 - 250 |

| Amoxicillin (Control) | S. pyogenes | < 6.25 |

Note: Data is representative of related acetamide structures to illustrate potential efficacy.

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for quantifying the in vitro potency of an antimicrobial agent.

-

Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized final concentration of approximately 5 × 10⁵ CFU/mL in the test wells.

-

Compound Preparation: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using MHB.

-

Inoculation: Add the standardized bacterial inoculum to each well of the plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[10]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a driver of numerous diseases. Pyridine acetamide analogues have demonstrated significant anti-inflammatory effects by inhibiting key pro-inflammatory cytokines.[11]

Mechanism of Action: Inhibition of Pro-inflammatory Cytokines

An effective anti-inflammatory strategy is to suppress the production and signaling of key mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines are central to the inflammatory cascade. N-(pyridin-2-yl)acetamide analogues have been shown to dually inhibit TNF-α- and IL-6-induced cellular processes.[11] Another potential mechanism, common to many acetamide derivatives, is the inhibition of cyclooxygenase-II (COX-II), an enzyme responsible for producing inflammatory prostaglandins.[12]

Experimental Protocol: Cytokine Inhibition in Macrophages

This protocol measures the ability of a compound to suppress inflammatory responses in immune cells.

-

Cell Culture: Culture a macrophage cell line (e.g., J774.A1 or RAW 264.7) in appropriate media.

-

Cell Stimulation: Seed the cells in a 24-well plate. Pre-treat the cells with various concentrations of the test derivatives for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce a strong inflammatory response. Include an unstimulated control and an LPS-only control.

-

Incubation: Incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.

-

Quantification: Measure the concentration of TNF-α or IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control and determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable platform for drug discovery. Its derivatives have demonstrated a wide range of compelling biological activities, from targeted anticancer effects and broad-spectrum antimicrobial action to potent anti-inflammatory properties. The synthetic accessibility of the core allows for extensive structure-activity relationship (SAR) studies to optimize lead compounds. Future research should focus on identifying the specific molecular targets for each therapeutic area, improving the pharmacokinetic and safety profiles of lead candidates through targeted chemical modifications, and advancing the most promising compounds into preclinical and clinical development.

References

- N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide - NIH.

-

This compound | C7H7ClN2O | CID 22832129 - PubChem. Available from: [Link]

-

Crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and N-(3-chlorophenyl) - NIH. Available from: [Link]

- This compound - MySkinRecipes.

-

Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC - NIH. Available from: [Link]

- This compound - MySkinRecipes.

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - NIH. Available from: [Link]

-

Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N4-Acetamides of Ciprofloxacin and Norfloxacin - MDPI. Available from: [Link]

-

Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC - PubMed Central. Available from: [Link]

-

Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed. Available from: [Link]

-

Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PubMed Central. Available from: [Link]

-

Synthesis, characterization, x-ray structure and antimicrobial activity of N-(4-chlorophenyl)-2-(pyridin-4- ylcarbonyl) hydrazinecarbothioamide | Request PDF - ResearchGate. Available from: [Link]

-

New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Available from: [Link]

-

(PDF) Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine - ResearchGate. Available from: [Link]

-

Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. Available from: [Link]

-

Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives - ResearchGate. Available from: [Link]

-

Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed. Available from: [Link]

-

2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide | C13H11ClN2O - PubChem. Available from: [Link]

-

N-(5-chloropyridin-2-yl)-2-(thiophen-2-yl)acetamide - PubChem. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. irejournals.com [irejournals.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. archivepp.com [archivepp.com]

An In-Depth Technical Guide to the In Silico Toxicity Prediction of N-(4-Chloropyridin-2-yl)acetamide

Abstract

This technical guide provides a comprehensive framework for the in silico toxicological assessment of N-(4-Chloropyridin-2-yl)acetamide, a novel chemical entity with limited empirical toxicity data. In the realms of pharmaceutical development and chemical safety, early-stage hazard identification is paramount to mitigate risks and streamline resource allocation.[1][2] Computational, or in silico, toxicology offers a powerful suite of methodologies to predict potential adverse effects, thereby reducing reliance on animal testing in alignment with the "3Rs" (Replacement, Reduction, and Refinement) principle.[1] This document outlines a systematic, multi-faceted approach, leveraging both expert rule-based and statistical (Q)SAR models to evaluate key toxicological endpoints for this compound, including mutagenicity, carcinogenicity, and organ-specific toxicities. The methodologies described herein are grounded in internationally recognized guidelines, such as those established by the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD), ensuring scientific rigor and regulatory relevance.[2]

Introduction: The Imperative for Predictive Toxicology

The journey of a chemical entity from discovery to market is fraught with challenges, a significant one being the potential for unforeseen toxicity. Late-stage failures due to adverse safety profiles are not only costly but also pose significant ethical concerns.[3] In silico toxicology has emerged as an indispensable tool in early-stage drug development and chemical safety assessment, providing a rapid and cost-effective means of flagging potential liabilities.[4][5] By analyzing a compound's structure, these computational methods can predict its interaction with biological systems and its potential to cause harm.[6][7]

This compound is a molecule for which public domain toxicity data is scarce. This guide, therefore, serves as a blueprint for researchers and drug development professionals to conduct a thorough predictive toxicology assessment of this and other data-poor compounds.

The Analyte: this compound

-

Chemical Name: this compound

-

Molecular Formula: C₇H₇ClN₂O

-

Chemical Structure:

A critical first step in any in silico analysis is the accurate representation of the molecular structure. The Simplified Molecular Input Line Entry System (SMILES) string provided above is a common format for this purpose.

Foundational Pillars of In Silico Toxicity Assessment

A robust in silico toxicity assessment is not reliant on a single method but rather on a weight-of-evidence approach, integrating insights from various computational models.[5] The two primary methodologies, as recommended by regulatory bodies like the ICH for mutagenicity assessment, are expert rule-based systems and statistical-based (Q)SAR models.[2][8][9][10]

Expert Rule-Based Systems

These systems, such as Derek Nexus, are knowledge-based tools that contain a curated set of structural alerts, also known as toxicophores.[9][11] These alerts are chemical substructures that have been associated with specific toxicological endpoints through mechanistic understanding and extensive analysis of experimental data.[9][11] When a query molecule contains one of these alerts, the system flags a potential hazard and provides a rationale based on the underlying scientific knowledge.[3][9]

Statistical-Based (Quantitative) Structure-Activity Relationship ((Q)SAR) Models

(Q)SAR models are mathematical representations that correlate a molecule's structural or physicochemical properties with its biological activity or toxicity.[6][12][13] These models are built by training algorithms on large datasets of compounds with known toxicological properties.[12][14] Statistical models, like Sarah Nexus for mutagenicity, can identify patterns that may not be captured by expert-derived rules and are a crucial complementary approach.[2]

The Importance of Complementary Approaches

The ICH M7 guideline for the assessment of mutagenic impurities is a prime example of the necessity for a dual-pronged approach.[8][10][15][16][17] It mandates the use of both an expert rule-based and a statistical-based methodology to provide a comprehensive and more reliable prediction.[2] This principle of using complementary methods should be extended to the assessment of other toxicological endpoints whenever possible to increase the confidence in the overall prediction.

A Step-by-Step Workflow for the In Silico Toxicological Profiling of this compound

The following protocol outlines a systematic approach to the predictive toxicology assessment of this compound.

Step 1: Molecular Structure Preparation

-

Objective: To ensure the chemical structure is accurately represented for input into the predictive models.

-

Procedure:

-

Obtain the canonical SMILES string for this compound.

-

Utilize a chemical drawing software (e.g., ChemDraw, MarvinSketch) to visualize the 2D structure from the SMILES string and verify its correctness.

-

Ensure proper representation of tautomers and ionization states, as these can influence model predictions. For this compound, consider the potential for amide-imidol tautomerism, although the amide form is generally predominant.

-

Step 2: Mutagenicity and Carcinogenicity Assessment (ICH M7 Compliance)

-

Objective: To predict the mutagenic and carcinogenic potential of the molecule in accordance with regulatory guidelines.[10]

-

Methodology:

-

Expert Rule-Based Analysis:

-

Submit the structure of this compound to an expert rule-based system like Derek Nexus.[3][9][18]

-

Analyze the output for any structural alerts related to mutagenicity or carcinogenicity.[11]

-

The system will provide a prediction (e.g., "positive," "negative," "equivocal," or "inactive") and the reasoning behind it.[19]

-

-

Statistical-Based (Q)SAR Analysis:

-

Integration of Results:

-

Combine the predictions from both the expert rule-based and statistical models.[22]

-

A consensus of "negative" or "inactive" from both model types provides a high degree of confidence in the absence of mutagenic potential.

-

Conflicting results or positive findings from either model warrant further investigation and potentially in vitro testing (e.g., an Ames test).[10]

-

-